1-(6-chloropyridazin-3-yl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide
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Overview
Description
1-(6-chloropyridazin-3-yl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide is a complex organic compound that features a chloropyridazine ring, a furan ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Chloropyridazine Ring: The chloropyridazine ring can be synthesized by reacting 3-chloropyridazine with appropriate reagents under controlled conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized separately through cyclization reactions involving suitable precursors.
Coupling of the Furan Ring: The furan ring is introduced through a coupling reaction with the piperidine ring.
Final Coupling and Amide Formation: The final step involves coupling the chloropyridazine ring with the furan-piperidine intermediate and forming the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(6-chloropyridazin-3-yl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloropyridazin-3-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
1-(6-chloropyridazin-3-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
1-(6-chloropyridazin-3-yl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide is unique due to the presence of the furan ring, which can impart different chemical and biological properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C16H19ClN4O2 |
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Molecular Weight |
334.80 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[2-(furan-2-yl)ethyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C16H19ClN4O2/c17-14-5-6-15(20-19-14)21-9-1-3-12(11-21)16(22)18-8-7-13-4-2-10-23-13/h2,4-6,10,12H,1,3,7-9,11H2,(H,18,22) |
InChI Key |
AFSMMMFFBHIZLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCCC3=CC=CO3 |
Origin of Product |
United States |
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